Clethramycin
Description
Structure
2D Structure
Properties
Molecular Formula |
C63H99N3O18S |
|---|---|
Molecular Weight |
1218.5 g/mol |
IUPAC Name |
(2E,4E,6E,10E,16E,18E,20E,22E,24E,26E,36E,44E,50E)-58-(diaminomethylideneamino)-13,15,33,35,39,41,43,47,49,53,55-undecahydroxy-2,12,14,30-tetramethyl-31-oxo-29-sulfooxyoctapentaconta-2,4,6,10,16,18,20,22,24,26,36,44,50-tridecaenoic acid |
InChI |
InChI=1S/C63H99N3O18S/c1-45(27-19-15-11-10-12-16-20-28-46(2)62(79)80)61(78)48(4)58(76)36-21-17-13-8-6-5-7-9-14-18-22-37-60(84-85(81,82)83)47(3)59(77)44-57(75)43-54(72)34-25-33-53(71)42-56(74)41-52(70)32-24-31-50(68)39-49(67)29-23-30-51(69)40-55(73)35-26-38-66-63(64)65/h5-10,12-14,16-25,27-29,32,34,36,45,47-58,60-61,67-76,78H,11,15,26,30-31,33,35,37-44H2,1-4H3,(H,79,80)(H4,64,65,66)(H,81,82,83)/b7-5+,8-6+,12-10+,14-9+,17-13+,20-16+,22-18+,27-19+,29-23+,32-24+,34-25+,36-21+,46-28+ |
InChI Key |
OQRILZSNZMAVTK-MZAOIEPISA-N |
Isomeric SMILES |
CC(/C=C/CC/C=C/C=C/C=C(\C)/C(=O)O)C(C(C)C(/C=C/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(CC(/C=C/CC(CC(CC(/C=C/CC(CC(/C=C/CC(CC(CCCN=C(N)N)O)O)O)O)O)O)O)O)O)OS(=O)(=O)O)O)O |
Canonical SMILES |
CC(C=CCCC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(C=CCC(CC(CC(C=CCC(CC(C=CCC(CC(CCCN=C(N)N)O)O)O)O)O)O)O)O)O)OS(=O)(=O)O)O)O |
Synonyms |
clethramycin |
Origin of Product |
United States |
Biosynthesis of Clethramycin
Biosynthetic Pathway Elucidation
Unraveling the step-by-step process of Clethramycin's formation has been a key focus of scientific inquiry, shedding light on the genetic and biochemical machinery involved.
The genetic instructions for this compound synthesis are consolidated in a dedicated biosynthesis gene cluster (BGC), identified as "cle". nih.gov This cluster was discovered in the genomes of producing organisms like Streptomyces malaysiensis DSM 4137 and Streptomyces mediocidicus ATCC 23936. researchgate.netbeilstein-journals.orgbeilstein-journals.org The cle BGC is substantial, containing 25 open reading frames (orfs) that orchestrate the entire biosynthetic process. nih.gov Its identification was a pivotal breakthrough, allowing for targeted genetic and biochemical studies to understand the function of each component in the pathway.
The structural backbone of this compound is assembled by a Type I polyketide synthase (PKS) system. nih.govsecondarymetabolites.orgwikipedia.org These large, modular enzyme complexes function like a molecular assembly line, iteratively adding two-carbon units to a growing chain. In the case of this compound, the PKS system is exceptionally large, comprising 27 polyketide extender units to form the giant linear polyene structure. beilstein-journals.orgnih.gov Each module within the PKS is responsible for a single round of chain extension and can contain additional domains that modify the structure, ultimately dictating the final complex architecture of the polyketide core. wikipedia.org
A distinctive feature of this compound biosynthesis is the use of a 4-guanidinobutanoate group as the initial building block, or starter unit, for the PKS assembly line. researchgate.netresearchgate.net This uncommon starter unit is derived from the amino acid L-arginine. nih.govmdpi.com The conversion process involves a three-enzyme pathway that transforms L-arginine into 4-guanidinobutyryl-CoA, the activated form ready for PKS initiation. researchgate.netmdpi.com This pathway begins with a crucial enzymatic step catalyzed by an arginine monooxygenase. nih.govresearchgate.net
Role of Polyketide Synthase (PKS) Systems in this compound Assembly
Enzymology of this compound Biosynthesis
The synthesis and modification of the this compound molecule are carried out by a series of specialized enzymes, each performing a precise chemical transformation.
The biosynthesis of the starter unit is initiated by a flavin-adenine dinucleotide (FAD)-dependent arginine monooxygenase, named CleD. researchgate.netresearchgate.net This enzyme catalyzes the oxidative decarboxylation of L-arginine to produce 4-guanidinobutyramide. researchgate.net This reaction is the committed step that channels L-arginine into the this compound pathway. researchgate.net The activity of CleD is essential for forming the guanidino-containing starter unit that characterizes the molecule. nih.gov
A rare and important structural feature of this compound is the presence of an O-sulfonate group. researchgate.netcam.ac.uk The cle gene cluster contains a gene, designated cleB (also referred to as slf), which encodes a putative sulfotransferase responsible for this modification. researchgate.netbeilstein-journals.orgbeilstein-journals.org Gene deletion experiments have confirmed that this enzyme is essential for the sulfation process; removing the gene results in the accumulation of desulfothis compound. beilstein-journals.orgnih.govcam.ac.uk The sulfotransferase catalyzes the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a specific hydroxyl group (at the C-29 position) on the polyketide backbone. beilstein-journals.orgnih.gov This sulfation can occur on both the guanidino-containing precursor (desulfothis compound) and its deamidinated form. beilstein-journals.orgnih.gov
Amidinohydrolase (Medi4948) Role in Late-Stage Deamidination and Analogue Formation
A pivotal enzyme in the biosynthesis of related compounds is the amidinohydrolase Medi4948. beilstein-journals.org While not directly responsible for this compound's final form, its action on this compound and its precursors is crucial for generating structural analogues like the mediomycins. beilstein-journals.org Medi4948, encoded by a gene found 670 kbp away from the main biosynthetic gene cluster in Streptomyces mediocidicus, catalyzes the hydrolysis of the guanidino group on (desulfo)this compound. nih.govbeilstein-journals.org This late-stage deamidination reaction removes the amidino group, yielding mediomycins A and B. beilstein-journals.orgbeilstein-journals.org The enzyme demonstrates a degree of substrate flexibility, as it can act on both the sulfated (this compound) and non-sulfated (desulfothis compound) precursors. beilstein-journals.org This promiscuity is a key factor in the natural formation of a suite of related polyene analogues.
Comparative Biosynthesis with Related Polyketides
The biosynthetic pathway of this compound is closely related to that of the mediomycins, sharing a significant portion of their formative steps. beilstein-journals.org
Shared Biosynthetic Intermediates with Mediomycins
This compound and mediomycins originate from the exact same polyketide backbone. nih.gov The initial product of the PKS assembly line is desulfothis compound. beilstein-journals.org This molecule serves as a common branch-point intermediate for both families of compounds. Both pathways start with an intact guanidinobutyryl unit as the primer. nih.gov Therefore, (desulfo)this compound is a shared biosynthetic intermediate that can be funneled towards either this compound or mediomycin production depending on the subsequent enzymatic modifications. beilstein-journals.org
Divergence through Late-Stage Tailoring Enzymes
The structural divergence between this compound and the mediomycins is a direct result of the action of two key late-stage tailoring enzymes: a sulfotransferase (Slf) and the aforementioned amidinohydrolase (Medi4948). beilstein-journals.org
Sulfation: In Streptomyces malaysiensis, the sulfotransferase Slf acts on desulfothis compound to attach a sulfate (B86663) group, producing this compound. beilstein-journals.org
Deamidination: In Streptomyces mediocidicus, the amidinohydrolase Medi4948 hydrolyzes the guanidino group of the same precursor to form mediomycins. beilstein-journals.orgmdpi.com
Interestingly, these two enzymatic steps can occur in either order, creating parallel pathways for the formation of mediomycin A from the initial PKS product, desulfothis compound. beilstein-journals.orgbeilstein-journals.org The presence or absence of the medi4948 gene is a critical determinant for whether a producer strain synthesizes mediomycins. beilstein-journals.org
Genetic and Metabolic Engineering Approaches
The understanding of the this compound biosynthetic pathway provides a roadmap for rationally engineering the producing organisms to alter the output of natural products.
Strategies for Manipulating this compound Production
The production of this compound and its analogues can be directly manipulated by targeting the genes for the late-stage tailoring enzymes.
| Genetic Modification | Organism | Resulting Products | Reference |
| Deletion of sulfotransferase gene (slf) | S. malaysiensis DSM4137 | Accumulation of desulfothis compound | beilstein-journals.org |
| Expression of amidinohydrolase gene (medi4948) | S. malaysiensis DSM4137 | Accumulation of mediomycins A and B at the expense of this compound and desulfothis compound | beilstein-journals.orgbeilstein-journals.org |
These experiments demonstrate that targeted gene inactivation and heterologous expression are effective strategies for controlling the metabolic flux towards desired compounds within the this compound/mediomycin family. beilstein-journals.org
Expanding Molecular Diversity of Polyketide Derivatives
Genetic engineering offers powerful strategies to expand the molecular diversity of polyketides beyond what is naturally produced. nih.govpeerianjournal.com For complex pathways like that of this compound, several approaches can be envisioned. One established method is the targeted inactivation of tailoring enzymes, as demonstrated by the deletion of the slf gene, which leads to the exclusive production of the desulfo-analogue. researchgate.netbeilstein-journals.org
A more advanced approach, termed "accelerated evolution," attempts to stimulate recombination between the homologous modules of the polyketide synthase itself. cam.ac.uk While this has been successful for other polyketides, its application to the this compound PKS has not yet proven fruitful. cam.ac.uk Further strategies could involve the engineering of PKSs to incorporate different starter or extender units, a technique that has shown promise for diversifying other polyketide scaffolds. nih.govresearchgate.net By combining these genetic manipulations, it is feasible to generate novel libraries of this compound-related structures for screening and discovery of new bioactive compounds. google.com
Influence of Exogenous Factors on Biosynthesis
The production of this compound, a secondary metabolite, by Streptomyces species is not constitutive and is heavily influenced by a range of external physical and chemical factors. researchgate.netcurresweb.comscirp.org Optimization of these parameters is a critical aspect of maximizing the yield of this potent antifungal compound in fermentation processes. scirp.orgindexcopernicus.com The type and concentration of nutrients in the culture medium, including carbon and nitrogen sources, as well as physical parameters like pH and temperature, play a pivotal role in regulating the intricate biosynthetic pathways of antibiotics. curresweb.comscirp.orgindexcopernicus.comnih.gov
Research into Streptomyces species known to produce this compound and related polyene antibiotics has illuminated the specific effects of these exogenous factors. For instance, studies on Streptomyces gulbargensis, a known producer of this compound, have demonstrated that careful control of fermentation conditions can significantly enhance the production of bioactive metabolites. indexcopernicus.com Similarly, investigations into other Streptomyces species that produce similar antifungal compounds provide valuable insights into the general principles governing polyketide biosynthesis. curresweb.com
Physical Factors:
pH: The pH of the culture medium is a crucial determinant for both the growth of the Streptomyces strain and its antibiotic production. For Streptomyces gulbargensis, the optimal pH for the production of bioactive metabolites has been identified as 7.0. indexcopernicus.com While the organism can grow over a range of pH values, deviation from the optimum can lead to a significant reduction in antibiotic yield. Generally, a neutral to slightly alkaline pH is favored for antibiotic production in many Streptomyces species. scirp.org
Temperature: Temperature directly affects the enzymatic reactions central to the biosynthesis of this compound. The optimal temperature for the production of bioactive metabolites by S. gulbargensis is 35°C. indexcopernicus.com This indicates that the producing organism is mesophilic. Temperatures above or below this optimum can lead to decreased production. indexcopernicus.com
Incubation Period: The production of secondary metabolites like this compound is typically growth-phase dependent, often commencing during the late logarithmic or early stationary phase of growth. For S. gulbargensis, the highest yield of antimicrobial metabolites was observed after six days of incubation. indexcopernicus.com
Nutritional Factors:
Carbon Sources: The nature and concentration of the carbon source in the fermentation medium have a profound impact on this compound biosynthesis. While various carbohydrates can support the growth of Streptomyces, they differ in their ability to support antibiotic production. In studies with S. gulbargensis, glucose was found to be the most effective carbon source for the production of bioactive metabolites, with an optimal concentration of 2%. indexcopernicus.com Other carbon sources such as galactose and fructose (B13574) also supported production, though to a lesser extent. indexcopernicus.com In contrast, some rapidly metabolized sugars can sometimes repress antibiotic synthesis. nih.govajol.info
Nitrogen Sources: The choice of nitrogen source is equally critical for the synthesis of this compound. Organic nitrogen sources are often found to be superior to inorganic sources for antibiotic production. For S. gulbargensis, soya peptone at a concentration of 1% was identified as the optimal nitrogen source for the highest production of antimicrobial compounds. indexcopernicus.com Yeast extract has also been noted as a suitable nitrogen source in other studies. researchgate.nethilarispublisher.com
Minerals and Other Factors: The presence of certain minerals can also influence antibiotic production. For instance, NaCl has been shown to affect the production of bioactive metabolites in S. gulbargensis, with an optimal concentration of 5% for this particular strain. indexcopernicus.com Furthermore, some studies on related polyene antibiotics have shown that the addition of exogenous compounds like β-sitosterol can activate biosynthetic pathways and increase the production of these antibiotics in Streptomyces netropsis. mdpi.com This suggests that other specific elicitors or precursors could potentially enhance this compound yield.
The following table summarizes the optimal exogenous factors for the production of bioactive metabolites by Streptomyces gulbargensis, a known this compound producer. indexcopernicus.com
| Factor | Optimal Condition |
| pH | 7.0 |
| Temperature | 35°C |
| Incubation Period | 6 days |
| Carbon Source | Glucose (2%) |
| Nitrogen Source | Soya Peptone (1%) |
| NaCl Concentration | 5% |
Biological Activities and Molecular Mechanisms
Antifungal Activity Studies
Clethramycin has demonstrated notable antifungal properties against a range of pathogenic fungi. Its efficacy has been primarily evaluated through in vitro susceptibility testing, revealing a significant spectrum of activity.
Studies have shown that this compound exhibits potent inhibitory activity against several clinically relevant fungal species. The compound is particularly effective against yeasts such as Candida albicans and Candida glabrata, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL. researchgate.net Its activity extends to other pathogenic yeasts, including Cryptococcus neoformans, against which a MIC of 1.0 µg/mL has been reported. nih.gov Furthermore, research indicates that this compound is active against filamentous fungi of the Aspergillus genus, with a reported MIC value of ≤8 µg/cm³. nih.gov
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 - 8 µg/mL researchgate.net |
| Candida glabrata | 0.5 - 8 µg/mL researchgate.net |
| Cryptococcus neoformans | 1.0 µg/mL nih.gov |
| Aspergillus spp. | ≤8 µg/cm³ nih.gov |
The precise molecular mechanism of this compound's antifungal action is not yet fully elucidated, but its structural characteristics as a polyene suggest a likely mode of action. Polyene antibiotics are known to interact with sterols in the fungal cell membrane, with a particular affinity for ergosterol, a key component of fungal membranes that is absent in mammalian cells. mdpi.com This interaction can lead to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential cellular contents, ultimately leading to fungal cell death. researchgate.net
This compound is structurally similar to linearmycin, another polyene antibiotic known to inhibit the regeneration of spheroplasts in Candida albicans. researchgate.net Spheroplasts are fungal cells that have had their cell walls removed, making them reliant on the integrity of their cell membrane for survival. The inhibition of their regeneration by a compound like linearmycin strongly implies a membrane-active mechanism. Given this structural and functional analogy, it is proposed that this compound also exerts its antifungal effect by targeting the fungal cell membrane.
In Vitro Spectrum Against Fungal Pathogens (e.g., Candida albicans, Candida glabrata, Cryptococcus, Aspergillus)
Plant Growth Regulation and Phytotoxicity Studies
In addition to its antifungal properties, this compound has been identified as a potent inhibitor of plant physiological processes, specifically pollen tube growth.
Research has demonstrated that this compound effectively inhibits the growth of pollen tubes. researchgate.netnih.gov This inhibitory action suggests that this compound interferes with fundamental cellular processes required for the rapid and polarized growth characteristic of pollen tubes.
The mechanism underlying this compound's inhibition of pollen tube growth is thought to be linked to its potential interaction with cytoskeletal proteins. researchgate.netnih.gov The dynamic assembly and disassembly of the actin cytoskeleton are crucial for the extension of the pollen tube. Compounds like cytochalasin, which are known to interfere with actin polymerization, also inhibit pollen tube growth. nih.gov The inhibitory effect of this compound on this process suggests a similar mechanism, where it may disrupt the normal functioning of cytoskeletal proteins, such as actin, leading to the cessation of pollen tube elongation. However, direct evidence of this compound binding to or modulating the activity of these proteins is still required to confirm this proposed mechanism.
Inhibition of Pollen Tube Growth
Antiproliferative and Cytotoxic Effects on Cell Lines
This compound has been evaluated for its cytotoxic effects against various cell lines, showing moderate activity. The compound's impact on cell proliferation has been quantified through IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population.
Studies have reported that this compound exhibits cytotoxic activity against the human cervical carcinoma cell line, HeLa, with an IC50 value of 57 µg/mL. researchgate.net In contrast, its cytotoxicity was found to be lower against the normal human fetal lung fibroblast cell line, WI-38, with a reported IC50 of 120 µg/mL. researchgate.net This suggests a degree of selectivity in its cytotoxic action.
Table 2: Cytotoxic Activity of this compound on Human Cell Lines
| Cell Line | Cell Type | IC50 Value |
|---|---|---|
| HeLa | Cervical Carcinoma | 57 µg/mL researchgate.net |
| WI-38 | Normal Fetal Lung Fibroblast | 120 µg/mL researchgate.net |
In Vitro Assessment Against Select Eukaryotic Cell Lines (e.g., HeLa)
This compound has demonstrated moderate cytotoxic activity against certain human eukaryotic cell lines in laboratory studies. Research has established its inhibitory effects on the growth of HeLa cells, a widely used cervical cancer cell line, and WI-38 cells, a normal human lung fibroblast cell line. jst.go.jpnih.govebi.ac.ukresearchgate.net
The cytotoxicity of this compound was determined by measuring its IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. Against HeLa cells, this compound exhibited an IC50 of 57 µg/mL. jst.go.jpnih.govebi.ac.ukresearchgate.net Its effect on the non-cancerous WI-38 cell line was less potent, with a recorded IC50 of 120 µg/mL. jst.go.jpnih.govebi.ac.ukresearchgate.net This suggests a degree of selective cytotoxicity, although its activity is considered moderate. jst.go.jpnih.gov
Beyond its effects on human cells, this compound was initially identified for its potent inhibitory activity on the growth of pollen tubes. jst.go.jpnih.govcapes.gov.br This biological activity points towards an interaction with fundamental cellular processes that are conserved across different types of eukaryotic cells.
Table 1: In Vitro Cytotoxicity of this compound Against Select Eukaryotic Cell Lines
| Cell Line | Cell Type | Organism | IC50 (µg/mL) | Reference |
| HeLa | Cervical Carcinoma | Homo sapiens | 57 | jst.go.jpnih.govebi.ac.ukresearchgate.net |
| WI-38 | Lung Fibroblast | Homo sapiens | 120 | jst.go.jpnih.govebi.ac.ukresearchgate.net |
Exploration of Cellular Pathways Affected by this compound
The precise molecular mechanisms and cellular pathways affected by this compound in human cells are not yet fully elucidated. However, its well-documented role as an inhibitor of pollen tube growth provides significant insight into its potential mode of action. jst.go.jpcapes.gov.br
The growth of pollen tubes is a complex process that relies heavily on the dynamic functioning of the cytoskeleton, particularly the proteins actin and myosin. jst.go.jpnih.gov The inhibition of pollen tube growth by this compound suggests that the compound may interfere with cytoskeletal dynamics. jst.go.jpebi.ac.uk This is supported by the fact that other known pollen tube growth inhibitors, such as cytochalasin, function by disrupting actin polymerization. jst.go.jpnih.govebi.ac.uk Therefore, it is hypothesized that this compound may exert its cytotoxic effects by targeting the actin cytoskeleton, a critical component for cell structure, division, and motility in all eukaryotic cells.
While direct studies on the specific pathways in HeLa or other human cells are limited, the compound's structural similarity to other polyene antibiotics like linearmycin, which are known to interact with cell membranes, suggests another potential mechanism. researchgate.netcapes.gov.br However, further research is required to definitively identify the specific cellular targets and signaling pathways, such as those involved in apoptosis or cell cycle regulation, that are modulated by this compound in human cells.
Structure Activity Relationship Sar of Clethramycin and Analogues
Influence of Specific Functional Groups
The biological activity of Clethramycin is not attributed to a single feature but rather to the interplay of its distinct functional components. These include terminal charged residues, a sulfate (B86663) group, and an extended polyene system.
This compound possesses a unique zwitterionic structure at physiological pH, with a positively charged guanidino group at one terminus and a negatively charged carboxyl group at the other. capes.gov.brnih.gov The biosynthesis of the molecule initiates with a 4-guanidinobutyryl starter unit, which is derived from L-arginine. encyclopedia.pubnih.govnih.gov This guanidino moiety is a crucial element for its biological activity. The presence of these charged terminal groups likely plays a significant role in the molecule's interaction with the fungal cell membrane, a common target for polyene antibiotics.
A distinguishing feature of this compound is the presence of an O-sulfate group, a rare modification among natural products. cam.ac.uk This sulfate ester is located at the C-29 hydroxy group. beilstein-journals.org The addition of this group is a late-stage step in the biosynthetic pathway, catalyzed by a specific sulfotransferase enzyme. beilstein-journals.orgnih.gov The importance of this sulfation is demonstrated by the existence of its direct precursor, Desulfothis compound, which lacks this group and is accumulated when the sulfotransferase gene is inactivated. nih.govresearchgate.net While Desulfothis compound is a complete polyketide, the addition of the sulfate group to form this compound is a critical final step, suggesting it modulates the compound's potency or properties. beilstein-journals.org
The backbone of this compound is a long, unsaturated hydrocarbon chain featuring a conjugated hexaene moiety (a system of six alternating double bonds). capes.gov.brebi.ac.uk This polyene region is a hallmark of a major class of antifungal agents that function by binding to ergosterol, a key component of fungal cell membranes. researchgate.net This interaction disrupts membrane integrity, leading to cell death. The extended system of conjugated double bonds in this compound is therefore considered essential for its primary mechanism of antifungal action.
Role of the O-Sulfate Group
Analogues and Derivatives through Biosynthetic Diversification
Nature provides key insights into this compound's SAR through the co-production of closely related analogues by the same or different microbial strains. The study of these compounds, such as Desulfothis compound and the mediomycins, allows for a direct assessment of how specific structural changes affect activity.
The mediomycins, co-produced with this compound by Streptomyces mediocidicus, offer further crucial SAR insights. nih.govebi.ac.uk Mediomycin A is structurally analogous to this compound, but the terminal guanidino group is replaced by an amino group. nih.govresearchgate.net This transformation is the result of a late-stage hydrolysis reaction catalyzed by an amidinohydrolase enzyme, which removes the amidino portion of the guanidino group. nih.govbeilstein-journals.orgnih.gov
Interestingly, this enzymatic modification can occur on both the sulfated and non-sulfated forms of the parent molecule. The amidinohydrolase can convert this compound directly to Mediomycin A (sulfated) or Desulfothis compound to Mediomycin B (non-sulfated). beilstein-journals.org Furthermore, Mediomycin B can then be sulfated to yield Mediomycin A, indicating that the deamidination and sulfation steps can occur in either order. beilstein-journals.orgnih.gov This biosynthetic flexibility provides a set of four closely related compounds (this compound, Desulfothis compound, Mediomycin A, and Mediomycin B), allowing for a detailed comparative analysis of the significance of both the guanidino/amino group and the sulfate ester for biological function. All three major compounds isolated from S. mediocidicus—this compound, Mediomycin A, and Mediomycin B—have demonstrated a broad spectrum of in vitro antifungal activity. ebi.ac.ukebi.ac.uk
Comparison with Desulfothis compound
Computational and Experimental Approaches to SAR
The elucidation of the structure-activity relationship (SAR) for this compound and its analogues is a multifaceted process that integrates sophisticated experimental techniques with powerful computational modeling. This combination allows researchers to determine the precise chemical structure, quantify biological activity, and build predictive models that guide the design of novel, potentially more effective derivatives.
Experimental Approaches
Experimental methodologies are foundational to SAR studies, providing the empirical data upon which all computational models are built. Key approaches include structure elucidation, bioactivity assessment, and the generation of analogues.
Structure Elucidation: The absolute structure of this compound was deciphered using a combination of advanced spectroscopic and spectrometric techniques. Initial determination relied heavily on two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy and fast atom bombardment mass spectrometry (FAB-MS). researchgate.net Further detailed analysis has employed a suite of NMR methods, including Correlated Spectroscopy (COSY), Total Correlated Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). asm.org These techniques, combined with MS/MS fragmentation analysis, were crucial for confirming its complex linear polyene structure, which features a conjugated oxo-triene group, a hexaene moiety, and terminal guanidino and carboxyl residues. researchgate.netasm.orgacs.org
Bioactivity Assessment: The biological activity of this compound and its related compounds is primarily quantified through in vitro antifungal assays. The minimum inhibitory concentration (MIC) is a key metric, determined by testing the compound against a panel of pathogenic yeasts and fungi. researchgate.net this compound has demonstrated potent activity against species such as Candida albicans, Candida glabrata, and Aspergillus, with reported MIC values in the range of 0.5 to 8 µg/mL. researchgate.netresearchgate.net Such standardized assays are essential for comparing the potency of newly discovered or synthesized analogues to the parent compound.
Analogue Generation: A central tenet of experimental SAR is the synthesis or biosynthetic engineering of analogues to probe the role of specific functional groups. While extensive libraries of synthetic this compound analogues are not widely published, knowledge of its biosynthetic pathway offers a clear route for generating structural diversity. The this compound biosynthesis gene cluster, identified in Streptomyces mediocidicus, encodes the polyketide synthase (PKS) enzymes and tailoring enzymes, such as the putative sulfotransferase CleB, which is proposed to be responsible for the addition of the O-sulfate group. researchgate.net Genetic manipulation of these enzymes can lead to the creation of novel analogues. This strategy is exemplified in studies of other polyenes, where engineering the PKS modules or glycosyltransferases has resulted in analogues with altered polyene chain lengths or sugar moieties, leading to measurable changes in antifungal activity. encyclopedia.pub
Computational Approaches
Computational chemistry provides tools to rationalize experimental findings and to predict the activity of untested molecules, thereby accelerating the drug discovery process.
Biosynthetic Gene Cluster Analysis: Computational platforms like antiSMASH (antibiotics and Secondary Metabolites Analysis SHell) are instrumental in genomics-driven natural product discovery. researchgate.net These tools analyze the genome of a producer organism, such as Streptomyces, to identify biosynthetic gene clusters responsible for producing secondary metabolites like this compound. researchgate.netresearchgate.net Bioinformatic analysis of these clusters allows for the prediction of the resulting chemical structure and provides a roadmap for targeted genetic engineering to create novel analogues. encyclopedia.pub
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical properties of a group of compounds and their biological activities. frontiersin.org Using statistical analysis, QSAR models are built to relate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to activity, such as MIC values. frontiersin.org For a series of this compound analogues, a QSAR model could predict the antifungal activity of new designs before their synthesis, prioritizing the most promising candidates and saving significant resources.
Molecular Modeling: Techniques such as molecular docking and molecular dynamics simulations offer insight into the interactions between a ligand and its biological target at an atomic level. mdpi.com Although the precise molecular target of this compound is not fully elucidated, these methods can be used to generate hypotheses. For instance, modeling could be employed to study how key structural features of this compound—the charged guanidino group, the O-sulfate ester, and the rigid hexaene backbone—interact with putative targets like the fungal cell membrane or essential enzymes. researchgate.net This understanding is critical for rationally designing modifications to enhance binding affinity and, consequently, biological potency.
The synergy between these experimental and computational approaches provides a robust framework for exploring the SAR of this compound, paving the way for the development of new antifungal agents.
Data Table: Structure-Activity Relationship Insights for this compound and Related Polyenes
This table summarizes key findings on how different structural components of this compound and analogous polyenes influence their antifungal activity.
| Structural Feature/Analogue | Modification or Feature | Observed/Predicted Effect on Antifungal Activity | Source(s) |
| Core Scaffold | Polyene chain with oxo-triene and hexaene moieties | Considered essential for the broad-spectrum antifungal activity. | acs.org |
| Terminal Groups | Presence of a guanidino group and a carboxyl residue at opposite ends. | These are defining structural features of the natural product. The charged guanidino group likely plays a role in target interaction. | researchgate.net |
| Sulfate Group | An O-sulfate ester is a characteristic feature. | Its specific contribution to potency and pharmacokinetics is a key area for investigation via analogue synthesis. The biosynthetic enzyme (CleB) is a target for genetic engineering. | researchgate.netresearchgate.net |
| Polyene Chain Length | (By analogy to other polyenes) Modifying the number of conjugated double bonds (e.g., tetraene vs. heptaene). | Studies on other polyenes show that altering chain length can significantly modulate antifungal potency, sometimes leading to increased activity. | encyclopedia.pub |
| Glycosylation | (By analogy to other polyenes) Altering or removing sugar moieties attached to the macrolide core. | In related compounds, modifications to glycosylation patterns have been shown to impact biological activity. | encyclopedia.pub |
Research Methodologies and Future Directions
Fermentation and Isolation Methodologies for Clethramycin Production
This compound was originally discovered through a screening program for inhibitors of pollen tube growth. ebi.ac.uknih.gov The producing organism, strain TP-A0623, was isolated from the root of a plant, Clethra barbinervis, collected in Toyama, Japan. ebi.ac.uknih.govjst.go.jp Taxonomic studies identified this strain as Streptomyces hygroscopicus. ebi.ac.uknih.govjst.go.jp The production of this compound is achieved through the fermentation of this actinomycete in a suitable culture broth. ebi.ac.uknih.govevitachem.com
Following the fermentation process, this compound is recovered from the broth. ebi.ac.ukevitachem.com The isolation procedure typically involves solvent extraction techniques to separate the compound from the aqueous culture medium and other metabolites. evitachem.com Further purification steps are then employed to obtain the pure compound. This compound has also been identified as a product of other Streptomyces species, including Streptomyces mediocidicus and Streptomyces malaysiensis DSM4137. ebi.ac.ukbeilstein-journals.org
| Producing Organism | Isolation Source |
| Streptomyces hygroscopicus TP-A0623 | Root of Clethra barbinervis nih.govfrontiersin.org |
| Streptomyces mediocidicus ATCC23936 | N/A ebi.ac.uk |
| Streptomyces malaysiensis DSM4137 | N/A beilstein-journals.org |
Analytical and Spectroscopic Methodologies in this compound Research
The intricate structure and properties of this compound demand sophisticated analytical methods for its characterization.
The definitive structure of this compound was determined through a combination of advanced spectroscopic techniques. researchgate.netcapes.gov.brnih.gov Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy was fundamental in piecing together the complex carbon skeleton and stereochemistry of the molecule. researchgate.netcapes.gov.br 2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allow for the correlation of different nuclei within the molecule, revealing connectivity patterns that are impossible to deduce from simpler 1D-NMR spectra. oxinst.combiorxiv.org
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was also a key tool in the structural elucidation process. researchgate.netcapes.gov.brnih.gov This soft ionization technique is well-suited for large, non-volatile, and thermally labile molecules like this compound. FAB-MS provided crucial information about the molecular weight and elemental composition of the compound, confirming its molecular formula as C₆₃H₉₉N₃O₁₈S. researchgate.netcapes.gov.br The analysis was further aided by the use of ¹³C-enriched compounds, which simplifies the interpretation of both NMR and MS data. researchgate.netcapes.gov.br
| Technique | Application in this compound Research |
| 2D-NMR | Determination of the carbon skeleton and stereochemistry. researchgate.netcapes.gov.br |
| FAB-MS | Determination of molecular weight and formula (C₆₃H₉₉N₃O₁₈S). researchgate.netcapes.gov.br |
High-resolution mass spectrometry (HR-MS) is a powerful technique for the sensitive and accurate detection of metabolites in complex biological extracts. nih.govijpras.comevotec.com In the context of this compound research, HR-MS, often coupled with liquid chromatography (LC), is essential for metabolite profiling. beilstein-journals.org This approach allows for the identification of this compound and related metabolites, such as desulfothis compound, directly from crude cell extracts. beilstein-journals.org The high mass accuracy of HR-MS instruments (e.g., Q-TOF, Orbitrap) enables the confident determination of elemental compositions for detected ions, which is critical for identifying known and novel compounds in a metabolomics workflow. nih.govijpras.comdiva-portal.org Nontargeted screening using LC-HR-MS can provide a comprehensive overview of the metabolic landscape of the producing organism, aiding in the discovery of new derivatives and a deeper understanding of the biosynthetic pathway. nih.gov
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D-NMR, FAB-MS)
Genomic and Bioinformatic Approaches
The advent of rapid and cost-effective genome sequencing has revolutionized natural product research, enabling a genome-led approach to understanding and manipulating biosynthetic pathways. beilstein-journals.org
The production of complex secondary metabolites like this compound is orchestrated by a set of genes clustered together on the chromosome, known as a Biosynthetic Gene Cluster (BGC). unh.edu Whole-genome sequencing of producing organisms is the primary method for identifying these BGCs. beilstein-journals.orgunh.edu The genomes of Streptomyces malaysiensis DSM4137 and Streptomyces mediocidicus have been sequenced to identify and characterize the BGCs responsible for this compound (the cle cluster) and the closely related mediomycins (med cluster), respectively. beilstein-journals.org
Once the genome sequence is obtained, bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis SHell) are used to mine the data and predict the locations and boundaries of BGCs. unh.eduresearchgate.netmdpi.com These programs identify key biosynthetic genes, such as those encoding Polyketide Synthases (PKSs) and Nonribosomal Peptide Synthetases (NRPSs), which form the core of many natural product pathways. unh.edu The cle gene cluster was identified as a large, modular Type I PKS system, consistent with the polyketide structure of this compound. beilstein-journals.org
Comparative genomics involves the alignment and comparison of genome sequences from different organisms to study their evolutionary relationships and functional elements. denbi.depressbooks.pub In the study of this compound, this approach has been used to compare the cle BGC from S. malaysiensis with the med BGC from S. mediocidicus. beilstein-journals.org This comparison helps in identifying orthologous genes—genes in different species that evolved from a common ancestral gene and often retain the same function. pressbooks.pubstanford.edu
The analysis revealed that the two clusters are closely related, encoding the enzymatic machinery for synthesizing a similar polyketide backbone. beilstein-journals.org However, key differences were also noted. For instance, the med cluster lacks an orthologue for a gene found in the cle cluster that is responsible for a specific chemical modification. beilstein-journals.org This type of comparative analysis is crucial for predicting gene function, understanding the evolution of biosynthetic pathways, and providing a roadmap for engineering the production of novel analogues. beilstein-journals.orgfrontiersin.org
In Silico Prediction of Polyketide Stereostructures
The complex architecture of polyketides such as this compound, which often feature numerous stereogenic centers, presents a significant challenge for complete structural elucidation. longdom.org Determining the precise three-dimensional arrangement of atoms is crucial, as stereochemistry dictates the molecule's biological activity. longdom.org To address this, researchers increasingly couple traditional spectroscopic methods with powerful in silico (computational) approaches. researchgate.netfrontiersin.org
A primary challenge in the stereochemical analysis of flexible molecules like linear polyenes is the vast number of possible conformations. researchgate.net Computational methods help overcome this by predicting the relative configurations of these complex natural products. researchgate.net These approaches often begin with the analysis of the polyketide synthase (PKS) gene sequence itself. The stereochemistry of hydroxyl and methyl groups in the polyketide chain is controlled by specific catalytic domains within each PKS module, particularly the ketoreductase (KR) domain. mdpi.combeilstein-journals.org Bioinformatic analysis of conserved sequence motifs within KR domains can reliably predict the stereochemical outcome of the reduction reaction, offering a foundational blueprint of the molecule's structure. mdpi.combeilstein-journals.org
This initial genetic forecast is then refined by comparing experimental data with quantum mechanical simulations. frontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. leibniz-fmp.de Techniques that measure parameters like J-couplings and Nuclear Overhauser Effects (NOEs) provide data on through-bond and through-space atomic relationships, which can be used to infer relative stereochemistry. longdom.orgresearchgate.net However, for flexible molecules, these parameters represent an average of multiple co-existing conformations. researchgate.net
To resolve this ambiguity, advanced computational methods are employed. The experimental NMR chemical shifts (particularly for ¹³C) of the natural product are compared against values calculated for all possible stereoisomers using methods like the Gauge-Including Atomic Orbital (GIAO). researchgate.netfrontiersin.org A statistical analysis, such as the widely used DP4 probability analysis, then determines which computationally generated structure has NMR parameters that most closely match the experimental data, thereby identifying the most likely stereoisomer. This synergistic use of bioinformatics, NMR spectroscopy, and quantum chemical calculations provides a robust framework for accurately determining the complex stereostructure of polyketides like this compound. researchgate.netfrontiersin.org
Genetic Manipulation and Heterologous Expression Studies
The biosynthesis of this compound is governed by a large and complex biosynthetic gene cluster (BGC) found in producing organisms such as Streptomyces malaysiensis and Streptomyces mediocidicus. cam.ac.uk Advances in DNA sequencing and genetic engineering have enabled researchers to isolate, analyze, and manipulate this BGC to understand and alter the production of this compound and related compounds.
A key strategy in studying and exploiting BGCs is heterologous expression, where the entire gene cluster is transferred from its native producer, which may be slow-growing or genetically intractable, into a more suitable host organism. frontiersin.orgconicet.gov.ar For this compound, its massive ~180 kb BGC was successfully cloned from S. mediocidicus and expressed in the model host Streptomyces lividans TK24. rsc.org This achievement not only confirms that the cloned BGC is responsible for producing the compound but also opens avenues for improving yields and generating novel derivatives by modifying the host or the cluster itself. frontiersin.orgnih.gov
Genetic manipulation of the this compound BGC has provided profound insights into its biosynthetic pathway. For instance, targeted gene deletion was used to identify the specific sulfotransferase enzyme responsible for adding the characteristic O-sulfonate group to the molecule. cam.ac.uk This type of manipulation allows researchers to confirm the function of individual genes within the cluster.
Furthermore, these techniques enable the creation of novel polyene structures. Studies on the biosynthesis of the related compound Mediomycin A, which differs from this compound by an amino group instead of a guanidino group, revealed that the responsible amidinohydrolase enzyme was not located within the main BGC. researchgate.net Researchers successfully identified the distant gene, cloned it, and introduced it into the this compound-producing strain. The engineered strain then produced mediomycins at the expense of clethramycins, demonstrating that late-stage tailoring enzymes can be manipulated to diversify the final product. This work highlights the power of combining genome analysis with genetic manipulation to elucidate biosynthetic pathways and engineer the production of new, potentially bioactive polyenes.
Target Identification Strategies for this compound's Biological Activities
Identifying the specific molecular target or targets of a bioactive compound like this compound is a critical yet challenging step in understanding its mechanism of action and potential for therapeutic development. creative-biolabs.comresearchgate.net This process, often called target deconvolution, moves from an observed biological effect (a phenotype) to the underlying protein or pathway responsible for it. creative-biolabs.comnih.gov While the precise molecular targets of this compound are a subject of ongoing investigation, several powerful strategies are available for their elucidation.
These strategies can be broadly categorized into direct and indirect approaches:
Direct Biochemical Methods (Affinity-Based): These methods aim to physically isolate the target protein based on its binding to the bioactive molecule. nih.gov A common technique is affinity chromatography, where a modified version of this compound is created by attaching a chemical "handle." This "bait" molecule is then immobilized on a solid support (like beads) and incubated with a lysate of cells. Proteins that bind to this compound will be captured and can then be identified using mass spectrometry. beilstein-journals.org A more advanced version of this is chemical proteomics, which uses photoreactive tags that form a permanent (covalent) bond to the target protein upon light activation, facilitating more robust capture. acs.org
Indirect "Label-Free" and Genetic Methods: These approaches infer target engagement without chemically modifying the compound.
Stability-Based Methods: Techniques like the Drug Affinity Responsive Target Stability (DARTS) or the Cellular Thermal Shift Assay (CETSA) operate on the principle that when a small molecule binds to its target protein, it often increases the protein's stability against degradation by proteases (DARTS) or heat (CETSA). dti.dk By treating cells or lysates with this compound and then exposing them to a stressor (heat or enzymes), researchers can identify stabilized proteins via proteomic analysis, pointing to them as likely targets.
Genomic and Proteomic Profiling: These global approaches measure the changes across the entire genome (transcriptomics) or proteome (proteomics) in response to treatment with this compound. By observing which genes or proteins are significantly up- or down-regulated, researchers can identify the cellular pathways affected by the compound, thereby inferring its mode of action and potential targets. researchgate.net
Genetic Interaction Mapping: This involves screening libraries of mutant cells (e.g., using RNAi) where specific genes have been knocked down. nih.gov Cells that show increased or decreased sensitivity to this compound can point to genes that are part of the target's pathway or are the target itself. nih.govdiscoveryontarget.com
Computational Inference: Based on the chemical structure of this compound, computational algorithms can screen databases of known protein structures to predict potential binding partners. nih.gov While predictive, this approach can help generate hypotheses that are then tested experimentally using the methods described above.
A comprehensive approach, likely combining several of these strategies, will be necessary to definitively identify and validate the molecular targets responsible for this compound's biological activities. researchgate.netdti.dk
Prospects for Discovery of Novel Bioactive Polyenes
The discovery of complex polyenes like this compound signals a vast, largely untapped reservoir of chemical diversity within the microbial world. Historically, the discovery of new natural products relied on activity-based screening, a process that often led to the rediscovery of known compounds. frontiersin.org The modern era of drug discovery, however, is increasingly driven by genomics, which has revealed that the biosynthetic potential of microorganisms is far greater than what is observed under standard laboratory conditions. researchgate.netnih.gov
The key to this new frontier is genome mining . Advances in DNA sequencing have made thousands of microbial genomes available, and bioinformatic tools like antiSMASH can analyze this data to identify BGCs—the genetic blueprints for natural products. mdpi.commdpi.com It is now clear that a typical bacterial genome contains numerous "silent" or "cryptic" BGCs, which are not expressed under normal culture conditions. mdpi.comresearchgate.net This represents a massive opportunity for discovering novel polyenes and other bioactive molecules.
Several strategies are emerging to unlock this potential:
Targeted Genome Mining: Instead of random screening, researchers can now specifically search genomes for BGCs predicted to produce polyenes. mdpi.commdpi.com By analyzing the sequence of key enzymes like polyketide synthases (PKS), it is possible to predict the core structure of the resulting molecule, allowing scientists to prioritize clusters that are likely to produce novel or interesting chemical scaffolds. mdpi.comnih.gov
Activation of Silent BGCs: Once a promising silent BGC is identified, various genetic manipulation techniques can be used to awaken it. mdpi.com This includes deleting repressor genes that switch the cluster off, or inserting strong, constitutively active promoters to force expression. mdpi.com The one strain/many compounds (OSMAC) approach, which involves systematically altering culture conditions, can also trigger the expression of otherwise silent genes. mdpi.com
Heterologous Expression: As with this compound, moving a promising BGC from its native organism into a well-characterized and easily manipulated host (like Streptomyces coelicolor or S. albus) is a powerful strategy to produce and analyze the encoded compound. mdpi.comresearchgate.net
Metagenomics: This approach bypasses the need to culture individual microbes altogether. DNA is extracted directly from an environmental sample (e.g., soil or marine sediment), and the entire collection of genes (the metagenome) is screened for novel BGCs. mdpi.com This provides access to the biosynthetic machinery of the vast majority of microbes that cannot currently be grown in the lab.
These genomic and genetic strategies are transforming natural product discovery from a process of chance observation to one of rational, targeted exploration. By mining the genetic code of microbes, researchers can predict, prioritize, and produce a new generation of bioactive polyenes, moving beyond known structures to explore new chemical space and uncover compounds with potentially unique and valuable biological activities. nih.govnih.gov
Q & A
Q. What methodologies are recommended for identifying and characterizing the biosynthetic gene clusters (BGCs) responsible for clethramycin production?
- Methodological Answer : Genome mining combined with bioinformatic tools (e.g., antiSMASH, BLAST) is critical for identifying BGCs like cle in Streptomyces mediocidicus . Heterologous expression in surrogate hosts (e.g., Streptomyces lividans) validates cluster functionality. For example, co-expression of cle with the amidinohydrolase gene medX confirmed its role in mediomycin A biosynthesis . Experimental validation should include LC-MS and NMR to compare metabolites from wild-type and engineered strains.
Q. Which analytical techniques are essential for characterizing this compound’s structural and functional properties?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation . For antifungal activity, employ standardized assays such as broth microdilution (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., amphotericin B) and statistical validation of dose-response curves .
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity | Retention time, UV profile |
| NMR | Structure | Chemical shifts, coupling constants |
| LC-MS | Quantitation | m/z ratios, fragmentation patterns |
Q. How should researchers design experiments to study this compound’s biosynthetic pathway?
- Methodological Answer : Combine gene knockout/complementation studies with metabolomic profiling. For instance, disrupt cle genes via CRISPR-Cas9 and compare metabolite profiles to wild-type strains using untargeted metabolomics . Transcriptomic analysis (RNA-seq) under varying culture conditions can identify regulatory elements. Include controls for environmental variables (pH, temperature) and use triplicate biological replicates to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s antifungal activity across different studies?
- Methodological Answer : Conduct meta-analyses of published datasets using standardized criteria (e.g., MIC thresholds, fungal strains tested). Cross-validate results with independent assays (e.g., time-kill kinetics, biofilm inhibition) and assess methodological variables (e.g., culture media, inoculum size) that may influence outcomes . Use statistical tools like ANOVA or mixed-effects models to account for inter-study variability .
Q. What strategies optimize this compound production in heterologous hosts like Streptomyces lividans?
- Methodological Answer : Engineer host strains for improved precursor supply (e.g., overloading acetyl-CoA/malonyl-CoA) and reduce competing pathways (e.g., deleting endogenous polyketide synthase clusters) . Optimize fermentation conditions via response surface methodology (RSM), varying parameters like carbon source, aeration, and induction timing. Monitor titers using LC-MS and compare yields against wild-type systems .
Q. How do researchers design comparative studies to evaluate this compound’s efficacy against other linear polyene polyketides (LPPs)?
- Methodological Answer : Use a panel of clinically relevant fungal pathogens and standardized assay conditions. Compare MICs, cytotoxicity (e.g., hemolytic activity), and pharmacokinetic properties (e.g., serum stability). Employ genomic context analysis to correlate structural variations (e.g., guanidino vs. amino substitutions) with bioactivity . Include mechanism-of-action studies (e.g., membrane permeability assays) to differentiate functional modes .
Data Reproducibility and Ethical Considerations
Q. What protocols ensure reproducibility in this compound-related genetic engineering experiments?
- Methodological Answer : Document all genetic constructs (e.g., plasmid maps, insertion sites) and fermentation conditions (e.g., media composition, growth phases) in supplemental materials . Use strain repositories (e.g., ATCC) for host cells and reference standards. Adhere to MIAME/MIMARKS guidelines for omics data deposition in public repositories .
Q. How should researchers address ethical and regulatory requirements when studying this compound’s bioactivity?
- Methodological Answer : Obtain ethical approval for studies involving animal models or human-derived fungal isolates. Declare conflicts of interest and comply with Nagoya Protocol guidelines for genetic resource utilization . For clinical potential assessments, follow FDA/EMA frameworks for preclinical data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
